N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
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Description
N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Scientific Research Applications
- TDAPA has been studied for its charge transport properties in OFETs. Researchers fabricated an organic field effect transistor using TDAPA as the active material. The material demonstrated p-type behavior with a charge carrier mobility of approximately 5.14 × 10-4 cm2/Vs, a threshold voltage of 33.61 V, and an on/off ratio of 2.19 × 103 .
- TDAPA is used as a dopant in nanostructure films to increase carrier concentration. Its incorporation enhances the performance of these films in electronic applications .
- TDAPA serves as an effective redox mediator (RMS) and soluble catalyst for Li2O2 oxidation. Its unique properties make it valuable in energy storage systems .
- Theoretical and experimental studies have explored TDAPA’s optoelectronic behaviors. These investigations include potential energy surface scans, optimized structures, vibrational spectra, electronic band structures, molecular electrostatic potential surfaces, and transmittance calculations for different solvents .
- TDAPA belongs to the triphenylamine family, known for its non-coplanar geometry due to three phenyl rings. This geometry enhances hole injection behavior and lumophore properties, making it suitable for light-emitting diodes (LEDs) .
- Impedance spectroscopy studies reveal TDAPA’s charge transport properties. The material exhibits a non-Debye-type relaxation mechanism, and the Almond-West power law and Jump relaxation model were applied to investigate its hopping mechanism .
Organic Field Effect Transistors (OFETs):
Dopant in Nanostructure Films:
Redox Mediator and Soluble Catalyst:
Optoelectronic Properties:
Non-Coplanar Geometry for LEDs:
Charge Transport Studies and Relaxation Mechanisms:
properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-4-25(5-2)17-13-11-16(12-14-17)23-22(28)21-19(29-3)15-20(27)26(24-21)18-9-7-6-8-10-18/h6-15H,4-5H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSZFXPNCIBMNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.